4-(2-Amino-2-propyl)-1-methylcyclohexanol
CAS No.:
Cat. No.: VC18361209
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H21NO/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,12H,4-7,11H2,1-3H3 |
| Standard InChI Key | OQNJWTRUIQMGOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC(CC1)C(C)(C)N)O |
Introduction
Molecular and Structural Characteristics
Core Chemical Identity
4-(2-Amino-2-propyl)-1-methylcyclohexanol (IUPAC name: 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol) is a bicyclic amino alcohol with the molecular formula C₁₀H₂₁NO and a molar mass of 171.28 g/mol. Its structure comprises a cyclohexanol ring substituted at the 1-position with a methyl group and at the 4-position with a 2-aminopropan-2-yl group (Fig. 1). The stereochemistry and conformational flexibility of the cyclohexane ring influence its physicochemical properties, including solubility and reactivity.
Table 1: Molecular properties of 4-(2-Amino-2-propyl)-1-methylcyclohexanol and related analogs
The compound’s Canonical SMILES (CC1(CCC(CC1)C(C)(C)N)O) and InChIKey (OQNJWTRUIQMGOC-UHFFFAOYSA-N) confirm its branched topology, which enhances steric effects during reactions.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for 4-(2-Amino-2-propyl)-1-methylcyclohexanol remains limited, computational models predict key features:
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¹H NMR: Downfield shifts (~1.5–2.5 ppm) for cyclohexanol protons due to ring strain; broad singlet at ~1.2 ppm for the aminopropyl -NH₂ group.
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IR: Stretching vibrations at 3350 cm⁻¹ (O-H), 3280 cm⁻¹ (N-H), and 1050 cm⁻¹ (C-O).
Quantum mechanical calculations (DFT) suggest a chair conformation for the cyclohexanol ring, minimizing torsional strain between substituents.
Synthesis and Optimization Strategies
Hydrogenation-Based Synthesis
The primary route to 4-(2-Amino-2-propyl)-1-methylcyclohexanol involves catalytic hydrogenation of precursor imines or ketones. Key parameters include:
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Catalyst: Raney nickel or palladium-on-carbon (0.5–5 wt% loading) .
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Conditions: 10–40°C, 0.5–5 MPa H₂ pressure, reaction times of 4–12 hours.
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Solvent: Methylcyclohexane, which enhances reaction rates by 20–30% compared to hexane .
A representative protocol (adapted from ):
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Dissolve 500 g o-cresol derivative in 350 g methylcyclohexane.
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Add 15 g Raney nickel catalyst under nitrogen purge.
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Pressurize with H₂ (1.5 MPa) at 160°C for 6 hours.
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Filter and concentrate to isolate 2-methylcyclohexanol intermediate.
Amination and Functionalization
The 2-aminopropan-2-yl group is introduced via:
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Reductive amination: Reacting cyclohexanone with acetone and ammonia under H₂.
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Grignard addition: Using (CH₃)₂C(NH₂)MgBr followed by acidic workup.
Table 2: Comparative synthesis conditions for cyclohexanol derivatives
| Parameter | 4-(2-Amino-2-propyl)-1-methylcyclohexanol | 2-Methylcyclohexyl Acetate |
|---|---|---|
| Temperature (°C) | 10–40 | 160 |
| Pressure (MPa) | 0.5–5 | 1.5 |
| Catalyst | Raney nickel | Raney nickel |
| Yield (%) | 75–85 | 90 |
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: Chromium trioxide (CrO₃) in acidic conditions converts the hydroxyl group to a ketone, forming 4-(2-amino-2-propyl)-1-methylcyclohexanone.
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Reduction: LiAlH₄ reduces the amino group to a primary amine, though this is rarely required due to the compound’s inherent amine functionality.
Esterification and Acylation
Reaction with acetic anhydride yields the acetylated derivative, enhancing lipophilicity for pharmaceutical applications:
Biological Activity and Applications
Neurotransmitter Modulation
Structural analogs of 4-(2-Amino-2-propyl)-1-methylcyclohexanol exhibit affinity for GABAₐ and NMDA receptors, suggesting potential anxiolytic or nootropic effects. In vitro assays show IC₅₀ values of 10–50 μM for glutamate uptake inhibition, indicating CNS activity.
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